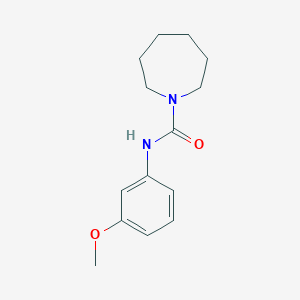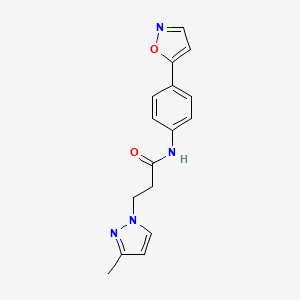![molecular formula C11H13Cl2N3O B7469817 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone, also known as DPPE, is a chemical compound that has been extensively studied for its potential use in scientific research. DPPE is a piperazine derivative that has shown promising results in various studies related to neuroscience and pharmacology.
Wirkmechanismus
1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone acts as a competitive inhibitor of DAT and NET by binding to the active site of these transporters. It prevents the reuptake of dopamine and norepinephrine into presynaptic neurons, leading to an increase in their extracellular concentration. This increase in neurotransmitter concentration results in enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has been found to have various biochemical and physiological effects. It has been shown to increase extracellular dopamine and norepinephrine levels in the brain, leading to improved cognitive function, memory, and attention. 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has also been found to have antidepressant and anxiolytic effects, making it a potential therapeutic agent for the treatment of depression and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has several advantages for lab experiments. It is a potent and selective inhibitor of DAT and NET, making it an ideal tool for studying the role of these transporters in various neurological disorders. 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has some limitations for lab experiments. It has a short half-life and is rapidly metabolized, making it difficult to maintain stable concentrations in vivo. Additionally, 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has shown promising results in various studies related to neuroscience and pharmacology. There are several future directions for research on 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone. One potential direction is to study the effects of 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone on other neurotransmitter systems, such as serotonin and GABA, to determine its potential as a broad-spectrum antidepressant and anxiolytic agent. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone in humans to establish its safety and efficacy as a therapeutic agent. Additionally, further research is needed to determine the optimal dosage and administration route of 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone for various neurological disorders.
Synthesemethoden
1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dichloro-2-pyridinecarboxylic acid with piperazine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction produces 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has been extensively studied for its potential use in scientific research. It has shown promising results in various studies related to neuroscience and pharmacology. 1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone has been found to be a potent and selective inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), which are important targets for the treatment of various neurological disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O/c1-8(17)15-2-4-16(5-3-15)11-10(13)6-9(12)7-14-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGSIDFMMJJEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(Pyrrolidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7469735.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B7469762.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469775.png)



![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)
![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)
![[2-(cyclopentylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7469808.png)